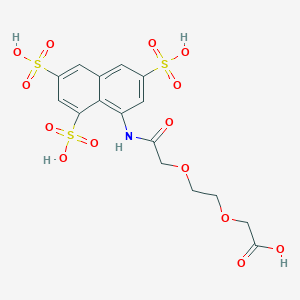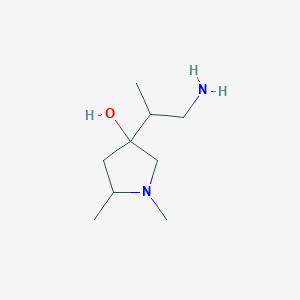
Benzenecarbothioamide, N-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(o-Tolyl)benzothioamide: is an organic compound that belongs to the class of thioamides. Thioamides are sulfur analogs of amides, where the oxygen atom in the carbonyl group is replaced by a sulfur atom. This compound is characterized by the presence of a benzothioamide group attached to an o-tolyl group, which is a benzene ring substituted with a methyl group at the ortho position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Beckmann Rearrangement: One common method for synthesizing N-(o-Tolyl)benzothioamide involves the Beckmann rearrangement of ketoxime substrates in the presence of phosphorus pentachloride (PSCl3).
Modified Willgerodt–Kindler Reaction: Another method involves a three-component reaction using aniline, aldehydes, and elemental sulfur powder in the presence of a catalyst such as sulfated tungstate or sodium sulfide.
Thioacylation of Amines: Thioacyl dithiophosphates can be used for the thioacylation of amines to afford thioamides.
Industrial Production Methods: Industrial production of N-(o-Tolyl)benzothioamide often involves the use of Lawesson’s reagent or Berzelius reagent (tetraphosphorus decasulfide) in dry toluene, xylene, or pyridine under reflux conditions. These methods are preferred due to their scalability and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(o-Tolyl)benzothioamide can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: N-(o-Tolyl)benzothioamide can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Thioamides: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: N-(o-Tolyl)benzothioamide is used as a building block for the synthesis of various sulfur-containing compounds. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: In biological research, N-(o-Tolyl)benzothioamide is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It has shown promise in the development of new therapeutic agents .
Industry: This compound is used in the production of agrochemicals, pharmaceuticals, and dyes. Its unique chemical properties make it valuable in the formulation of specialty chemicals .
Mécanisme D'action
N-(o-Tolyl)benzothioamide exerts its effects through interactions with various molecular targets. The thioamide group can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in coordination chemistry. Additionally, the compound can undergo nucleophilic attack, leading to the formation of reactive intermediates that participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
N-(p-Tolyl)benzothioamide: Similar structure but with the methyl group at the para position.
N-Phenylbenzothioamide: Lacks the methyl group on the benzene ring.
N-(o-Tolyl)thioacetamide: Contains a thioacetamide group instead of a benzothioamide group.
Uniqueness: N-(o-Tolyl)benzothioamide is unique due to the presence of the methyl group at the ortho position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
26060-28-6 |
|---|---|
Formule moléculaire |
C14H13NS |
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
N-(2-methylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H13NS/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16) |
Clé InChI |
OFKDEVSZZSYYPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


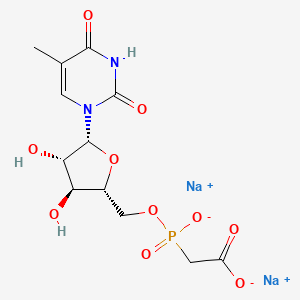

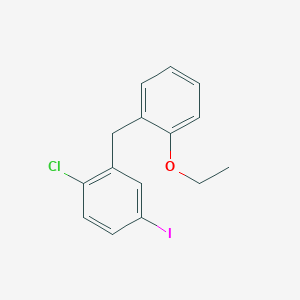
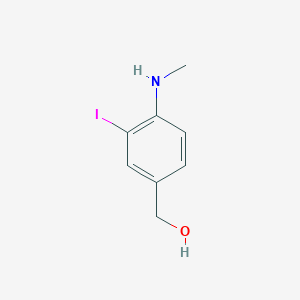
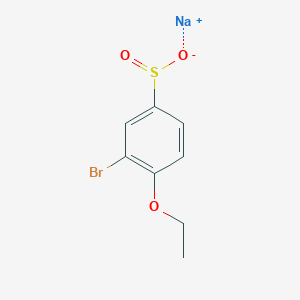
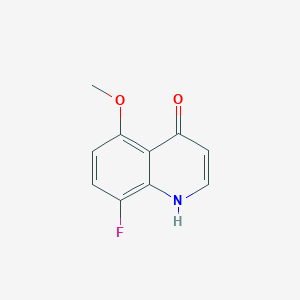
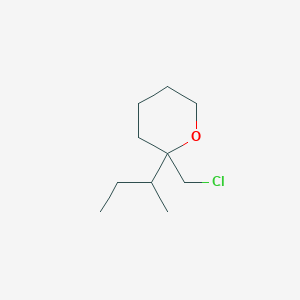

![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)


![Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13152796.png)
